![molecular formula C12H19NO7 B569182 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose CAS No. 90367-90-1](/img/structure/B569182.png)
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose is a compound that is structurally similar to 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-a-D-galactopyranose . It is a derivative of galactopyranose, a type of sugar molecule . This compound is of significant importance in the field of biomedicine .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex sugar derivatives, showcasing its role in creating diverse molecular architectures. For example, it was used in the synthesis and crystal structure analysis of derivatives, revealing specific configurations and ring conformations crucial for understanding molecular interactions and stability (Krajewski et al., 1985).
Applications in Carbohydrate Chemistry
- It serves as a key intermediate in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating its importance in the preparation of molecules with defined stereochemistry, which is critical in biological systems (Yang et al., 2018).
Novel Compound Synthesis
- The compound has been part of studies focusing on the synthesis and photolysis of sugar nitrates, contributing to the development of new chemical methodologies and understanding the behavior of nitrate groups in organic molecules (Binkley & Koholic, 1984).
Potential Biological Applications
- Research has explored the synthesis of amphiphilic galactopyranosyl diamines and amino alcohols derived from the compound, indicating potential applications in developing antitubercular agents. This highlights the compound's utility in medicinal chemistry and drug design (de Almeida et al., 2007).
Conformational and Structural Studies
- Studies on its derivatives, such as those involving crystal and molecular structures of aza-heterocyclic derivatives, provide valuable insights into the conformational preferences of these molecules, which are essential for understanding their reactivity and interactions (Imberty et al., 1998).
properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHJCOBVKZJKK-SOYHJAILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.